molecular formula C12H11NO2 B11901531 8-Amino-6,7-dimethylnaphthalene-1,2-dione

8-Amino-6,7-dimethylnaphthalene-1,2-dione

Cat. No.: B11901531
M. Wt: 201.22 g/mol
InChI Key: RMHMVHUPTHCBKN-UHFFFAOYSA-N
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Description

8-Amino-6,7-dimethylnaphthalene-1,2-dione is an organic compound with a complex structure that includes a naphthalene ring system substituted with amino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-6,7-dimethylnaphthalene-1,2-dione typically involves the catalytic dearomatization of β-naphthols. This process can be followed by thienannulation with α-enolic dithioesters through Michael-type addition, oxidation, and cyclization reactions . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-Amino-6,7-dimethylnaphthalene-1,2-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinones, and various substituted naphthalene derivatives.

Scientific Research Applications

8-Amino-6,7-dimethylnaphthalene-1,2-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Amino-6,7-dimethylnaphthalene-1,2-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of topoisomerase enzymes, which are crucial for DNA replication and transcription . This disruption can lead to cell death, making the compound a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Amino-6,7-dimethylnaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

8-amino-6,7-dimethylnaphthalene-1,2-dione

InChI

InChI=1S/C12H11NO2/c1-6-5-8-3-4-9(14)12(15)10(8)11(13)7(6)2/h3-5H,13H2,1-2H3

InChI Key

RMHMVHUPTHCBKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)N)C(=O)C(=O)C=C2

Origin of Product

United States

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